
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a cyclobutane ring, which is a four-membered ring structure, and possesses both hydroxyl and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.
Introduction of Functional Groups: Hydroxyl and ester groups can be introduced through various organic reactions such as hydroboration-oxidation and esterification.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Catalysts and specific reaction conditions are often employed to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: HCl (Hydrochloric acid), HBr (Hydrobromic acid).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Metabolic Studies: Used in studies to understand metabolic pathways involving cyclobutane derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Synthesis: Employed in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate: A stereoisomer with different spatial arrangement.
Methyl 2-hydroxycyclobutanecarboxylate: Similar structure but with a methyl ester group.
Cyclobutanecarboxylic acid: Lacks the hydroxyl and ester groups but shares the cyclobutane ring.
Uniqueness
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its combination of functional groups and ring strain makes it a valuable compound in various applications.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChI Key |
XLPWARQDCQSFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


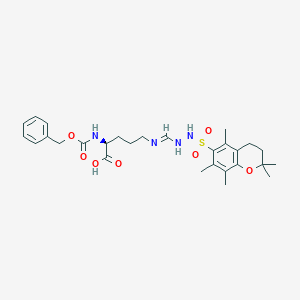
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
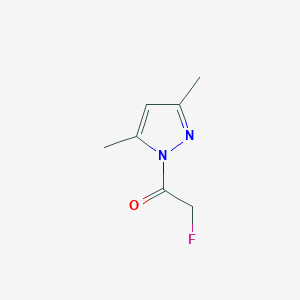
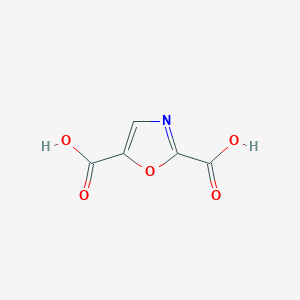
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
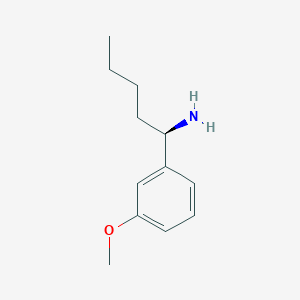
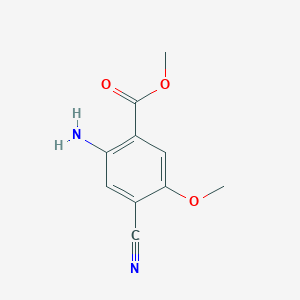






![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)
